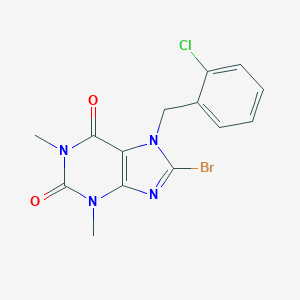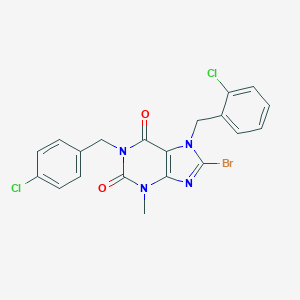
6-chloro-6'-methyl-4,4'-diphenyl-2',3-biquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-2-aminobenzophenone with 6-methyl-2-aminobenzophenone in the presence of a cyclizing agent can yield the desired biquinolinyl compound. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of 6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The compound’s structural features allow it to intercalate into DNA, inhibiting replication and transcription processes. Additionally, it can interact with enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
- 6,6’-Dibromo-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
- 6,6’-Dichloro-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
Uniqueness
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and methyl groups on the quinoline rings enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C31H21ClN2O |
|---|---|
Molecular Weight |
473g/mol |
IUPAC Name |
6-chloro-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H21ClN2O/c1-19-12-14-26-24(16-19)23(20-8-4-2-5-9-20)18-28(33-26)30-29(21-10-6-3-7-11-21)25-17-22(32)13-15-27(25)34-31(30)35/h2-18H,1H3,(H,34,35) |
InChI Key |
WZYUCWKLLCKBPA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-bromophenyl){5-hydroxy-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-4-yl}methyl)malononitrile](/img/structure/B406177.png)
![4-nitro-2-{5-phenyl-4-[3-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B406178.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406179.png)


![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406184.png)



![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406192.png)



